molecular formula C13H21N3O B3167351 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol CAS No. 919021-34-4

2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol

Cat. No. B3167351
CAS RN: 919021-34-4
M. Wt: 235.33 g/mol
InChI Key: CKTHXWVYRWSFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol”, also known as ABPE or N-(3-Amino-4-(2-hydroxyethyl)-1-piperazine)ethyl-3-nitrobenzamide, is a chemical compound used mainly in scientific research. It is a part of a series of piperazine derivatives that have been prepared for discovering new classes of antimicrobial agents .


Synthesis Analysis

The synthesis of piperazine derivatives, including “this compound”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a piperazine ring, which is an important heterocyclic target in organic synthesis and a useful synthetic intermediate . The piperazine ring is an intricate part of biologically active molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of protected piperazines . The protected piperazines are then deprotected and undergo selective intramolecular cyclization reactions .

Scientific Research Applications

DNA Binding and Imaging Applications

  • DNA Minor Groove Binding : Hoechst 33258 and its analogs, related to the chemical structure , demonstrate strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This property has made Hoechst dyes valuable in fluorescent DNA staining, facilitating their use in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and the study of plant chromosomes. These compounds serve as a foundation for rational drug design and as a model system to explore the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Drug Design

  • Piperazine Derivatives in Drug Development : Piperazine, a core structure related to 2-[4-(3-Amino-benzyl)-piperazin-1-yl]-ethanol, is significant in the design of various therapeutic drugs. This structure is found in medications with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant applications. The modification of the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, highlighting the versatility and broad potential of piperazine-based compounds in drug discovery (Rathi et al., 2016).

Receptor Interaction Studies

  • Desensitization of Nicotinic Acetylcholine Receptors : Research on nicotine and its analogs, including compounds structurally related to this compound, has contributed to understanding the desensitization of nicotinic acetylcholine receptors (nAChRs). This research supports the development of novel compounds that can desensitize nAChRs without eliciting an agonist action, opening pathways for creating new therapeutic agents that target these receptors with potential applications in improving cognition and memory (Buccafusco et al., 2009).

Future Directions

The future directions for “2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol” could involve further exploration of its potential biological activities and its use in the development of new antimicrobial agents . Additionally, the synthesis methods could be optimized for better yield and efficiency .

properties

IUPAC Name

2-[4-[(3-aminophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTHXWVYRWSFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.